![molecular formula C16H18O2 B3256209 3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl CAS No. 26567-11-3](/img/structure/B3256209.png)
3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl
Overview
Description
TMBP, also known as 2,2′,6,6′-Tetramethyl-4,4′-biphenol, is an important organic intermediate . It appears as a white crystal powder . It can be used as a modified monomer for polyester (polyurethane, polycarbonate), polysulfone, epoxy resin, and other products . Additionally, it can also be used as a rubber antioxidant, plastic antioxidant, and stabilizer for dye intermediates or petroleum products .
Molecular Structure Analysis
The molecular formula of TMBP is C16H18O2 . Its molecular weight is 242.31 .Physical And Chemical Properties Analysis
TMBP has a molecular weight of 242.31 . It appears as a white crystal powder . Its melting point is 222-225°C (lit.) , and its boiling point is 345.14°C (rough estimate) . The density is estimated to be 1.0537 , and the refractive index is estimated to be 1.6000 .Scientific Research Applications
Synthesis and Material Properties
- 3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl has been utilized in the synthesis of various compounds, demonstrating its versatility in chemical reactions. For example, Zhang Peng-yun (2011) synthesized 4,4'-bis(4-hydroxybenzoyloxy)-3,3',5,5'-tetramethylbiphenyl from this compound, showcasing its potential in creating new materials (Zhang Peng-yun, 2011).
Applications in Polymer Science
- The compound's significance in polymer science is highlighted by its use in creating novel phenoxy resins with enhanced thermal properties. Cai Hong (2006) synthesized a phenoxy resin derived from 3,3',5,5'-tetramethyl-4,4'-dihydroxybiphenyl, resulting in a resin with improved conformational entropy and glass transition temperature (Cai Hong, 2006).
Involvement in Photoreactions
- Bruce and Chaudhry (1974) investigated the light-induced reactions of quinones, including 3,3',5,5'-tetramethyl-4,4'-diphenoquinone, highlighting its role in photochemical processes (Bruce & Chaudhry, 1974).
Contributions to Advanced Materials
- The compound has been instrumental in the development of advanced materials. Hsiao, Yang, and Lin (1995) synthesized polyimides using 3,3',5,5'-tetramethyl-4,4'-bis(p-aminophenoxy)biphenyl, resulting in polymers with significant properties suitable for various applications (Hsiao, Yang, & Lin, 1995).
Role in Catalysis and Chemical Synthesis
- Its application in catalysis and chemical synthesis is evident in studies like Fang et al. (2009), where a bimetallic titanium catalyst containing this compound demonstrated enhanced activity and enantioselectivity in carbonyl-ene reactions (Fang et al., 2009).
Impact on Polymer Chemistry
- In polymer chemistry, 3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl has been a key monomer in the synthesis of organosoluble and transparent fluorine-containing polyimides, as reported by Yang, Hsiao, and Chen (2002), emphasizing its importance in creating high-performance polymers (Yang, Hsiao, & Chen, 2002).
properties
IUPAC Name |
4-(4-hydroxy-2,6-dimethylphenyl)-3,5-dimethylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-9-5-13(17)6-10(2)15(9)16-11(3)7-14(18)8-12(16)4/h5-8,17-18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTITJMSUGCZDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(C=C(C=C2C)O)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247736 | |
Record name | 2,2′,6,6′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl | |
CAS RN |
26567-11-3 | |
Record name | 2,2′,6,6′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26567-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2′,6,6′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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